![molecular formula C24H20N2O3S2 B2854741 N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896027-98-8](/img/structure/B2854741.png)
N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Description
N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as BPTB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation.
Scientific Research Applications
Antitumor Activity
Thiazole derivatives, such as the compound , have been studied for their potential antitumor properties. The structure of thiazoles allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Research has indicated that modifications to the thiazole moiety can lead to compounds with significant cytotoxic effects on tumor cell lines .
Cytotoxicity Studies
The compound’s cytotoxicity is of interest in the development of new chemotherapeutic agents. By studying the cytotoxic effects of this compound on different cell lines, researchers can determine its potential efficacy and safety profile for cancer treatment .
Metal Complexation for Enhanced Activity
Compounds containing thiazole rings are known to have a high affinity for metal ions. This property can be exploited to create metal complexes that exhibit enhanced biological activity, including antitumor effects. Such complexes could serve as leads for the development of new metal-based drugs .
properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-31(28,29)21-13-11-20(12-14-21)23(27)26-24-25-22(16-30-24)19-9-7-18(8-10-19)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZCGYBVSXBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide |
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